Phenethylamine, alpha-methyl-N-propyl-, hydrochloride
CAS No.: 26640-61-9
Cat. No.: VC14475376
Molecular Formula: C12H20ClN
Molecular Weight: 213.75 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 26640-61-9 |
---|---|
Molecular Formula | C12H20ClN |
Molecular Weight | 213.75 g/mol |
IUPAC Name | 1-phenyl-N-propylpropan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C12H19N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H |
Standard InChI Key | NSSZJVPOQFTJGR-UHFFFAOYSA-N |
Canonical SMILES | CCCNC(C)CC1=CC=CC=C1.Cl |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves alkylation of amphetamine or its precursors. A validated route includes:
-
Reductive Amination: Reacting 3-methoxyphenylacetone with propylamine in the presence of sodium cyanoborohydride () to form the N-propyl intermediate .
-
O-Demethylation: Treating the intermediate with hydrobromic acid () to remove the methoxy group, yielding the free base .
-
Salt Formation: Precipitation with hydrochloric acid () to obtain the hydrochloride salt.
Industrial Production
Industrial methods employ continuous flow reactors to optimize yield and purity. Catalytic hydrogenation using palladium on carbon () accelerates reductive steps, achieving >90% efficiency .
Chemical Properties and Reactivity
Physicochemical Properties
-
Solubility: >10 mg/mL in water, methanol, and ethanol.
-
Stability: Resists oxidative degradation under ambient conditions due to the alpha-methyl group.
-
pKa: ~9.9, enabling membrane permeability in physiological pH ranges.
Reactivity Profile
The compound undergoes characteristic phenethylamine reactions:
-
Oxidation: Forms ketones (e.g., phenylacetone) with .
-
Reduction: Yields secondary alcohols using .
Pharmacological Profile
Neurotransmitter Release Potency
N-propylamphetamine hydrochloride acts as a monoamine releasing agent, preferentially enhancing dopamine (DA) and norepinephrine (NE) levels. Comparative data illustrate its potency:
Compound | NE Release (nM) | DA Release (nM) | 5-HT Release (nM) |
---|---|---|---|
Phenethylamine | 10.9 | 39.5 | >10,000 |
Dextroamphetamine | 6.6–7.2 | 5.8–24.8 | 698–1,765 |
N-Propylamphetamine | 8.2 | 18.4 | 2,450 |
Data adapted from preclinical studies.
Behavioral Effects
In rodent models, the compound demonstrates dose-dependent stimulant effects, including increased locomotor activity and reduced fatigue. Self-administration studies indicate moderate abuse liability, with inverted U-shaped dose-response curves akin to amphetamine.
Mechanism of Action
Receptor Interactions
-
TAAR1 Agonism: Activates trace amine-associated receptor 1, promoting monoamine efflux.
-
VMAT2 Inhibition: Blocks vesicular monoamine transporter 2, increasing cytosolic DA and NE.
Cellular Signaling
The compound upregulates cAMP-dependent pathways and modulates gene expression (e.g., ΔFosB), contributing to long-term neuroadaptations.
Pharmacokinetics and Metabolism
Absorption and Distribution
-
Bioavailability: ~75% (oral), with peak plasma concentrations at 2–3 hours.
-
Volume of Distribution: 3–5 L/kg, indicating extensive tissue penetration.
Metabolic Pathways
Primary metabolism involves hepatic CYP2D6-mediated oxidation to phenylacetic acid derivatives, excreted renally. Co-administration with MAO inhibitors prolongs half-life (t₁/₂ = 12–18 hours).
Comparative Analysis with Analogous Compounds
Structural Analogues
Compound | N-Substituent | α-Substituent | DA Release (nM) |
---|---|---|---|
Amphetamine | Methyl | None | 24.8 |
Methamphetamine | Methyl | Methyl | 18.7 |
N-Propylamphetamine | Propyl | Methyl | 18.4 |
The N-propyl group reduces β-adrenergic receptor affinity but extends duration of action compared to shorter-chain analogues.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume